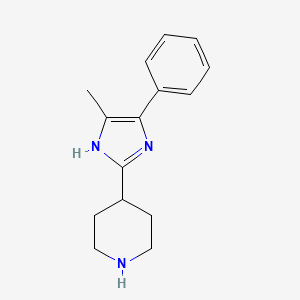![molecular formula C5H12N2O4S B13153680 L-Alanine, 3-[(2-aminoethyl)sulfonyl]- CAS No. 53526-72-0](/img/structure/B13153680.png)
L-Alanine, 3-[(2-aminoethyl)sulfonyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Alanine, 3-[(2-aminoethyl)sulfonyl]- is a compound with the molecular formula C5H12N2O4S It is a derivative of L-alanine, an amino acid, and contains a sulfonyl group attached to an aminoethyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, 3-[(2-aminoethyl)sulfonyl]- typically involves the protection of the amino group of L-alanine, followed by the introduction of the sulfonyl group. One common method is to start with N-Boc protected L-alanine, which is then converted to an acid chloride using thionyl chloride (SOCl2). The acid chloride is then reacted with an appropriate amine, such as 2-aminoethanesulfonyl chloride, in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production methods for L-Alanine, 3-[(2-aminoethyl)sulfonyl]- are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions
L-Alanine, 3-[(2-aminoethyl)sulfonyl]- can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino and sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfonic acids, while reduction can produce amines or alcohols.
科学的研究の応用
L-Alanine, 3-[(2-aminoethyl)sulfonyl]- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of L-Alanine, 3-[(2-aminoethyl)sulfonyl]- involves its interaction with various molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition or modification of enzyme activity, affecting biochemical pathways .
類似化合物との比較
Similar Compounds
Lysine analogs: Compounds that target lysine riboswitches and regulate lysine biosynthesis.
Sulfonyl fluorides: Known for their reactivity and use as probes in chemical biology
Uniqueness
L-Alanine, 3-[(2-aminoethyl)sulfonyl]- is unique due to its specific combination of an amino acid backbone with a sulfonyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various research and industrial applications.
特性
CAS番号 |
53526-72-0 |
|---|---|
分子式 |
C5H12N2O4S |
分子量 |
196.23 g/mol |
IUPAC名 |
(2R)-2-amino-3-(2-aminoethylsulfonyl)propanoic acid |
InChI |
InChI=1S/C5H12N2O4S/c6-1-2-12(10,11)3-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m0/s1 |
InChIキー |
FOEVJZXMXCBPQH-BYPYZUCNSA-N |
異性体SMILES |
C(CS(=O)(=O)C[C@@H](C(=O)O)N)N |
正規SMILES |
C(CS(=O)(=O)CC(C(=O)O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



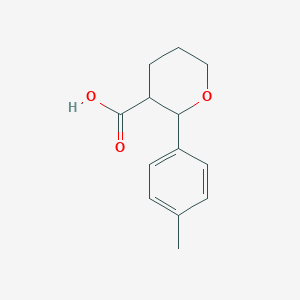
![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B13153607.png)
![3-Methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde](/img/structure/B13153609.png)
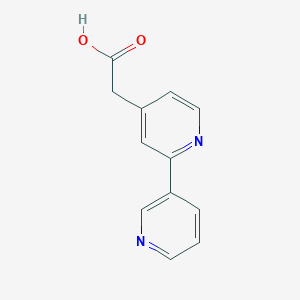
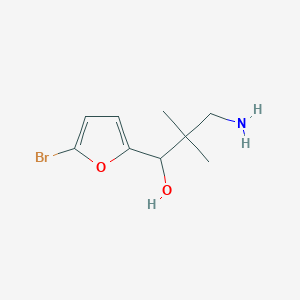


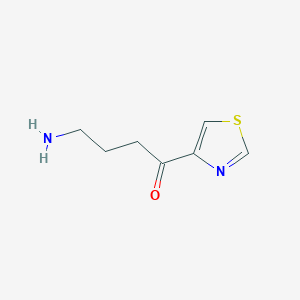
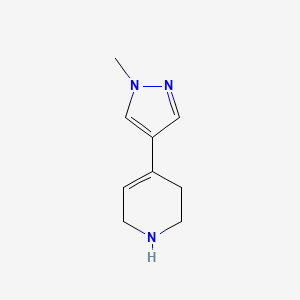
amine](/img/structure/B13153655.png)
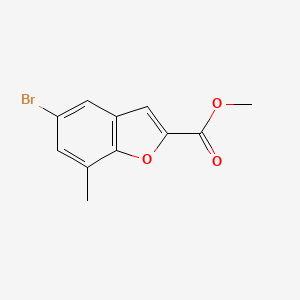
![Tert-butyl 4-(aminomethyl)-4-[ethyl(methyl)amino]piperidine-1-carboxylate](/img/structure/B13153679.png)
